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Abstract
This guide provides a comprehensive technical overview of the core spectroscopic techniques

used to elucidate and verify the structure of 5-Methylpyridazine-3-carboxylic acid. Pyridazine

derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry

and drug development due to their wide range of biological activities, including antimicrobial

and anti-inflammatory properties.[1][2][3] Accurate structural confirmation is the foundational

step in any research and development pipeline. Here, we present an in-depth analysis of the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this target molecule. This document is intended for researchers, chemists, and drug

development professionals, offering not only predicted data but also the underlying principles

and standardized protocols for data acquisition, ensuring both scientific rigor and practical

utility.

Molecular Structure and Overview
5-Methylpyridazine-3-carboxylic acid possesses a heterocyclic aromatic pyridazine ring,

substituted with a methyl group at the C5 position and a carboxylic acid group at the C3

position. This substitution pattern dictates the electronic environment of each atom, which in
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turn governs its spectroscopic signature. Understanding this structure is paramount for the

accurate interpretation of the spectral data that follows.

Figure 1: Molecular structure of 5-Methylpyridazine-3-carboxylic acid with atom numbering

for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.[2] For 5-Methylpyridazine-3-carboxylic acid, both ¹H and ¹³C NMR are

essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals corresponding to the four

unique proton environments in the molecule. Due to the presence of the carboxylic acid group,

a deuterated solvent capable of hydrogen bonding, such as DMSO-d₆ or Methanol-d₄, is

recommended for analysis.[4][5]

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear

as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[6]

Its broadness is a result of hydrogen bonding and chemical exchange. This signal would

disappear upon the addition of D₂O.

Pyridazine Ring Protons (H4, H6): The two protons on the pyridazine ring are in different

chemical environments. H4 is adjacent to the electron-withdrawing carboxylic acid group,

while H6 is adjacent to a nitrogen atom. We can predict H6 to be more deshielded than H4.

They will likely appear as sharp singlets or very narrow doublets (if long-range coupling is

resolved) in the aromatic region (δ 7.0-9.5 ppm).

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear

as a sharp singlet in the upfield region, likely around 2.3-2.8 ppm.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 broad s 1H -COOH

~9.2 s 1H H6

~8.5 s 1H H4

| ~2.6 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the six unique carbon

atoms in the molecule.

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly

downfield, typically in the 160-180 ppm range.[6]

Pyridazine Ring Carbons (C3, C4, C5, C6): The four carbons of the aromatic ring will

resonate in the typical aromatic/heteroaromatic region (120-160 ppm).[7][8] The carbons

directly attached to nitrogen (C3 and C6) are expected to be the most deshielded. C3,

bearing the carboxylic acid, will be further deshielded. C5, attached to the methyl group, will

also have a distinct chemical shift.

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield aliphatic region, typically

between 15-25 ppm.[9]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~165 -COOH

~155 C6

~150 C3

~145 C5

~130 C4

| ~20 | -CH₃ |

Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

Accurately weigh 5-10 mg of the solid 5-Methylpyridazine-3-carboxylic acid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required

for referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual

solvent peak.[4][10]

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Setup (Example: 400 MHz Spectrometer):

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical

peaks.
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Tune and match the probe for both the ¹H and ¹³C frequencies.

Data Acquisition:

¹H Spectrum: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time

of 2-4 seconds, and a relaxation delay of 1-5 seconds. Collect 8-16 scans for a good

signal-to-noise ratio.

¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30). Typical parameters include a 30° pulse angle, a spectral width of ~240 ppm, and

a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be

necessary due to the low natural abundance of ¹³C.[8]

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra correctly.

Perform baseline correction.

Calibrate the chemical shift scale using the internal standard or the residual solvent peak

(for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).[5]

Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which corresponds to molecular vibrations.[11]

Predicted IR Spectrum
The IR spectrum of 5-Methylpyridazine-3-carboxylic acid is expected to be dominated by

absorptions from the carboxylic acid and the aromatic ring.
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O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹

region. This is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

[6][11]

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while

aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹ (approx. 2850-

2950 cm⁻¹).[12]

C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the

carboxylic acid is expected between 1700-1725 cm⁻¹.[11]

C=C and C=N Stretches: Aromatic ring stretching vibrations (both C=C and C=N) will result

in multiple medium-to-strong bands in the 1450-1650 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretch and O-H in-plane bend of the carboxylic acid

will produce medium intensity bands in the 1200-1440 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad
O-H Stretch (Carboxylic
Acid)

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~1710 Strong, Sharp C=O Stretch (Carboxylic Acid)

1450-1650 Medium-Strong C=C and C=N Ring Stretches

| 1200-1440 | Medium | C-O Stretch / O-H Bend |

Experimental Protocol: IR Data Acquisition
Objective: To obtain a high-quality IR spectrum to identify the functional groups.
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ATR-FTIR Workflow

Place Solid Sample
on ATR Crystal

Acquire Sample
Spectrum

Clean ATR Crystal
(e.g., with Isopropanol)

Acquire Background
Spectrum (Air)

Process Data
(Baseline Correction)

Click to download full resolution via product page

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum of the empty ATR stage. This will be automatically

subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 5-Methylpyridazine-3-carboxylic
acid powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to

produce the final spectrum with a resolution of 4 cm⁻¹.

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is

analyzed to identify the characteristic absorption bands corresponding to the molecule's

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its elemental composition and connectivity.

Predicted Mass Spectrum (Electron Ionization)
Molecular Ion (M⁺•): The molecular formula is C₆H₆N₂O₂. The calculated monoisotopic

molecular weight is 138.04 g/mol . A prominent molecular ion peak is expected at a mass-to-

charge ratio (m/z) of 138. Aromatic carboxylic acids typically show a discernible M⁺• peak.

[13]
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Key Fragmentation Pathways:

Loss of •OH (M-17): Alpha-cleavage resulting in the loss of a hydroxyl radical is a common

fragmentation for carboxylic acids, which would yield a fragment at m/z 121.[6][13]

Loss of •COOH (M-45): Loss of the entire carboxyl group as a radical is another

characteristic fragmentation, leading to a peak at m/z 93.[6]

Decarboxylation (Loss of CO₂): While less common in EI for the parent ion, subsequent

fragmentation of other ions might involve the loss of carbon dioxide (44 Da).

Table 4: Predicted Key Fragments in EI-MS

m/z Value Predicted Identity

138 [M]⁺• (Molecular Ion)

121 [M - •OH]⁺

| 93 | [M - •COOH]⁺ |

Experimental Protocol: Mass Spectrometry Data
Acquisition
Objective: To determine the molecular weight and fragmentation pattern.

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile

solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion

probe or after separation by Gas Chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This high energy

ensures fragmentation and produces a characteristic pattern.

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating the mass spectrum.
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Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to corroborate the proposed structure. High-resolution mass

spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion

and key fragments with high accuracy.[14]

Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the synthesis of data from multiple

techniques.

MS confirms the molecular weight is 138, consistent with the formula C₆H₆N₂O₂.

IR confirms the presence of key functional groups: a carboxylic acid (broad O-H, strong

C=O) and an aromatic ring.

NMR provides the final, unambiguous proof of structure. ¹³C NMR shows the correct number

of unique carbons (six), while ¹H NMR shows the specific proton environments and their

connectivity, confirming the substitution pattern of the methyl and carboxylic acid groups on

the pyridazine ring.

Together, these techniques provide a self-validating system, leaving no doubt as to the identity

and purity of 5-Methylpyridazine-3-carboxylic acid.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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